LDN-213844 is a small molecule inhibitor specifically targeting Activin receptor-like kinase 2, commonly referred to as ALK2. It has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including diffuse intrinsic pontine glioma and other conditions associated with aberrant ALK2 signaling. The compound is part of a broader class of inhibitors that aim to modulate the transforming growth factor-beta signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and apoptosis.
LDN-213844 was developed through a collaborative open science approach, focusing on the optimization of pyridine-based compounds. It belongs to a category of ALK2 inhibitors that includes other notable compounds such as LDN-193189 and LDN-212854. These inhibitors are characterized by their ability to selectively bind to the kinase domain of ALK2, thereby inhibiting its activity and downstream signaling pathways.
The synthesis of LDN-213844 involves several key steps, primarily utilizing techniques such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The process begins with the preparation of various intermediates, which are subsequently coupled to form the final product.
The molecular structure of LDN-213844 reveals a complex arrangement conducive for binding to ALK2. The compound features a pyridine ring that engages in critical hydrogen bonding interactions with the hinge region of the kinase. Specifically, the pyridyl nitrogen forms a hydrogen bond with the backbone amide of residue H286 in ALK2.
LDN-213844 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
LDN-213844 exerts its pharmacological effects through competitive inhibition of ALK2 activity. By binding to the ATP-binding site within the kinase domain, it prevents phosphorylation events that would typically lead to downstream signaling cascades involved in cell proliferation and survival.
LDN-213844 displays several notable physical and chemical properties:
Relevant data indicate that LDN-213844 has favorable pharmacokinetic properties that enhance its potential as a therapeutic agent .
LDN-213844 is primarily investigated for its role as an ALK2 inhibitor in preclinical models related to cancer therapy, particularly for treating diffuse intrinsic pontine glioma—a highly aggressive brain tumor with limited treatment options. Its ability to penetrate the central nervous system makes it particularly valuable in neuro-oncology research.
Additionally, ongoing studies explore its potential applications in other diseases characterized by dysregulated TGF-beta signaling pathways, including fibrosis and various forms of cancer .
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: